molecular formula C22H29ClO6 B024006 D-克罗前列醇 CAS No. 57968-81-7

D-克罗前列醇

货号: B024006
CAS 编号: 57968-81-7
分子量: 424.9 g/mol
InChI 键: VJGGHXVGBSZVMZ-RHRRPTPYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-5-反式氯前列醇: 是一种合成的前列腺素 F2α类似物,前列腺素 F2α是一种天然存在的前列腺素。前列腺素是脂类化合物,在动物体内具有多种激素样作用。 (+)-5-反式氯前列醇主要用于兽药中,以管理生殖功能,例如诱导发情和控制家畜排卵时间 .

科学研究应用

化学: (+)-5-反式氯前列醇用作研究前列腺素类似物的模型化合物。它的合成和反应提供了对类似化合物行为的见解。

生物学: 在生物学研究中,(+)-5-反式氯前列醇用于研究前列腺素对细胞过程的影响,例如炎症和细胞信号传导。

医学: 在兽药中,(+)-5-反式氯前列醇用于管理家畜的生殖功能。它用于诱导发情,控制排卵时间和治疗生殖系统疾病。

工业: 该化合物用于制药行业开发兽药。 其合成和生产方法正在研究以提高效率和产量 .

作用机制

(+)-5-反式氯前列醇通过与靶细胞表面的前列腺素受体结合发挥作用。这种结合激活细胞内信号通路,导致各种生理反应。 在生殖组织中,它诱导黄体溶解,导致黄体的退化和新的发情周期的开始 .

未来方向

The future directions for D-Cloprostenol involve further exploration of its synthesis and applications. The development of efficient and stereoselective synthesis of prostaglandins, including D-Cloprostenol, is of utmost importance due to their valuable medicinal applications and unique chemical structures . Biocatalysis shows great potential in the construction of complex molecules, and its application in the synthesis of D-Cloprostenol showcases its usefulness .

生化分析

Biochemical Properties

D-Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins, a process guided by biocatalytic retrosynthesis . The synthesis involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .

Cellular Effects

D-Cloprostenol has significant effects on various types of cells and cellular processes. For instance, it induces functional regression in cultured luteal cells of selected felid species . The changes induced by D-Cloprostenol were measured based on progesterone concentration and mRNA expression analysis of selected genes .

Molecular Mechanism

The molecular mechanism of D-Cloprostenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, influencing the production of prostaglandins .

Dosage Effects in Animal Models

The effects of D-Cloprostenol vary with different dosages in animal models. For instance, in nonlactating dairy cattle, two doses of D-Cloprostenol (150 and 300 μg) were studied for their effects on progesterone concentration, luteal diameter, and ovulation rate .

Metabolic Pathways

D-Cloprostenol is involved in the metabolic pathways that lead to the synthesis of prostaglandins . It interacts with enzymes such as BVMO and KRED, which play crucial roles in these pathways .

准备方法

合成路线和反应条件: (+)-5-反式氯前列醇的合成通常涉及多个步骤,从易获得的原料开始。一种常用的方法是使用左旋Corey内酯二醇作为起始原料。 合成路线包括氧化、烯烃形成、还原和Wittig反应 . 该过程可以概括如下:

    氧化: 左旋Corey内酯二醇的伯醇基团被选择性氧化。

    烯烃形成: 氧化产物进行烯烃形成。

    还原: 烯烃被还原以形成所需的中间体。

    Wittig反应: 中间体进行Wittig反应形成最终产物(+)-5-反式氯前列醇。

工业生产方法: (+)-5-反式氯前列醇的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常包括手性拆分技术以获得光学纯的产物。 工业方法也可能包括使用制备型液相色谱法进行纯化 .

化学反应分析

反应类型: (+)-5-反式氯前列醇会发生各种化学反应,包括:

    氧化: 该化合物可以被氧化形成不同的衍生物。

    还原: 还原反应可以改变分子中存在的官能团。

    取代: 取代反应可以在分子中引入新的官能团。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用氢化铝锂和硼氢化钠等还原剂。

    取代: 卤素和有机金属化合物等试剂用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生酮或醛,而还原可以产生醇或烷烃 .

相似化合物的比较

类似化合物:

    比马前列素: 用于治疗青光眼和眼压高。

    氟前列醇: 用于兽药中,用于类似的生殖管理目的。

    曲伏前列素: 另一种用于眼科的合成前列腺素类似物。

独特性: (+)-5-反式氯前列醇在其兽药中用于生殖管理的特定应用中是独一无二的。 它的合成路线和手性拆分技术也使其与其他前列腺素类似物区分开来 .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of D-Cloprostenol involves the conversion of prostaglandin F2α (PGF2α) to D-Cloprostenol through a series of chemical reactions.", "Starting Materials": ["Prostaglandin F2α", "Triethylamine", "1,1'-Carbonyldiimidazole", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: PGF2α is reacted with triethylamine and 1,1'-carbonyldiimidazole in methanol to form the corresponding imidazolide intermediate.", "Step 2: The imidazolide intermediate is then treated with chloroform and sodium bicarbonate to form the chloroformate intermediate.", "Step 3: The chloroformate intermediate is then reacted with hydrochloric acid to form D-Cloprostenol.", "Step 4: The final product is purified through column chromatography and recrystallization."]}

CAS 编号

57968-81-7

分子式

C22H29ClO6

分子量

424.9 g/mol

IUPAC 名称

(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+

InChI 键

VJGGHXVGBSZVMZ-RHRRPTPYSA-N

手性 SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

规范 SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

40665-92-7

Pictograms

Irritant; Health Hazard

同义词

D-Cloprostenol; (+)-5,6-trans Cloprostenol; (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α; (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cloprostenol
Reactant of Route 2
D-Cloprostenol
Reactant of Route 3
D-Cloprostenol
Reactant of Route 4
D-Cloprostenol
Reactant of Route 5
D-Cloprostenol
Reactant of Route 6
D-Cloprostenol
Customer
Q & A

A: d-cloprostenol primarily targets prostaglandin F2α receptors (PGF2α Rs). [] Upon binding to these receptors, it mimics the action of naturally occurring prostaglandin F2α, initiating a cascade of downstream effects. These effects include luteolysis (regression of the corpus luteum), increased uterine contractility, and modulation of other physiological processes.

A: Research indicates that the binding of d-cloprostenol to PGF2α Rs is stereospecific. [] This means that the specific three-dimensional structure of d-cloprostenol is crucial for its high affinity and potent activity at the receptor. Studies using bovine corpus luteum and myometrial cell membranes demonstrated that d-cloprostenol was significantly more potent than its racemic mixture (dl-cloprostenol) in inhibiting [3H]prostaglandin F2α binding. []

A: d-cloprostenol administration leads to a significant decrease in progesterone (P4) concentrations in various animal species. [, , ] This effect is attributed to its luteolytic action, causing regression of the corpus luteum, the primary source of progesterone production. Studies on dairy cows treated with different prostaglandin F2α analogues, including d-cloprostenol, showed a significant reduction in serum P4 concentrations after treatment. [] The rate of decline in P4 concentration was significantly higher in the d-cloprostenol group compared to dinoprost tromethamine and cloprostenol groups. []

A: d-cloprostenol exerts a direct contractile effect on the myometrium, leading to increased uterine motility. [] This effect has been demonstrated in experimental cows during diestrus, where intrauterine pressure recording showed significant differences in the area under the curve and mean amplitude of uterine contractions after d-cloprostenol administration compared to placebo. [] The contractile effect was dose-dependent, with a higher dose (0.3 mg) producing a more pronounced and sustained response. []

ANone: The molecular formula of d-cloprostenol is C22H34O5 and its molecular weight is 382.5 g/mol.

A: Research on the synthesis and characterization of 1-ethylamide and 1-ethanolamide derivatives of d-cloprostenol and their 15-epimers provides valuable spectroscopic data. [] The compounds were characterized using infrared (IR), 1H nuclear magnetic resonance (NMR), 13C NMR, 2D NMR (COSY and HETCOR), and mass spectrometry (MS). [] These techniques allow for a detailed analysis of the compound's structure and properties.

ANone: d-cloprostenol is not primarily known for its catalytic properties. It is a synthetic prostaglandin F2α analogue used for its hormonal effects, particularly in animal reproduction.

ANone: The provided research papers do not delve into computational chemistry modeling, simulations, or quantitative structure-activity relationship (QSAR) models for d-cloprostenol.

A: The stereospecificity of d-cloprostenol binding to PGF2α receptors highlights the importance of its specific three-dimensional structure for its biological activity. [] Modifications to the structure, such as the production of 1-ethylamide and 1-ethanolamide derivatives, can alter its binding affinity, potency, and potentially its selectivity for different PGF2α receptor subtypes. [] Further research is needed to fully elucidate the impact of specific structural modifications on the pharmacological profile of d-cloprostenol.

A: While the provided research papers do not extensively discuss stability and formulation strategies for d-cloprostenol, the synthesis and characterization of its derivatives [] offer insights into potential modifications that could influence its stability, solubility, and bioavailability. Further research in this area would be beneficial to optimize formulations for different administration routes and species-specific applications.

A: d-cloprostenol can be administered via various routes, including intramuscular (IM), intravenous (IV), and intrauterine (IU). [] The specific route and dosage depend on the intended application and animal species. Its duration of action varies depending on the administration route, dosage, and physiological state of the animal.

A: Studies on various animal species, including dairy cows, sows, goats, and peccaries, have demonstrated the efficacy of d-cloprostenol in modulating reproductive processes. [, , , , , ] For example, d-cloprostenol has been shown to effectively induce estrus synchronization in sows and improve reproductive performance in multiparous sows during lactation. [] In dairy cows, IM administration of d-cloprostenol at the time of artificial insemination improved conception rates. []

A: Research suggests that d-cloprostenol can be used for inducing parturition in sows and goats. [, ] Studies on sows showed that perivulva administration of half the recommended dose of d-cloprostenol was as effective as the full dose administered IM in inducing farrowing. [] Similarly, studies on Saanen goats demonstrated the efficacy of d-cloprostenol in synchronizing parturition and optimizing milking goat production. []

A: Research indicates that d-cloprostenol influences ovarian follicle dynamics. [, , , , ] In nonlactating dairy cows, a double dose of d-cloprostenol (300 μg) tended to induce full luteolysis more effectively than a standard dose (150 μg), particularly in cows with corpus lutea aged 120 and 132 hours. [] Studies on buffaloes and cows treated with a combination of estradiol benzoate, a progesterone-releasing device, and d-cloprostenol showed that d-cloprostenol could hasten ovulation in cows but did not significantly affect the ovulation rate or time in buffaloes. [] In another study, a higher dose of d-cloprostenol (375 μg) tended to induce complete luteolysis in more nonlactating dairy cows compared to a split dose (150 µg given on two consecutive days). []

A: Yes, research has investigated the efficacy of d-cloprostenol in the treatment of cystic ovarian follicles (COF) in dairy cows. [] A study comparing different hormonal interventions for COF treatment found that the use of d-cloprostenol in combination with gonadorelin acetate resulted in significantly improved cure rates compared to the control group or the use of an intravaginal progesterone device. []

ANone: The research primarily focuses on the reproductive effects of d-cloprostenol in animals and does not provide comprehensive details regarding its toxicology and long-term safety profile in humans.

ANone: The research papers provided focus on traditional administration routes (IM, IV, IU) for d-cloprostenol and do not explore targeted drug delivery strategies.

ANone: The research papers primarily focus on assessing the efficacy of d-cloprostenol based on reproductive outcomes, such as estrus synchronization, ovulation rate, and pregnancy rate. While progesterone levels are monitored as an indicator of luteolysis, the studies do not delve into specific biomarkers for predicting efficacy or identifying adverse effects.

A: The research papers highlight the use of radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) as common techniques to quantify progesterone levels in animal samples. [, , , ] These methods are used to assess the luteolytic effect of d-cloprostenol, which is reflected in the decline of circulating progesterone concentrations.

A: Research investigating the presence of anti-d-cloprostenol antibodies in sheep utilized a scintillation counter and radioactively-labeled [5,6,8,9,11,12,14,15(n)-3H] prostaglandin F2α to detect and quantify antibody binding. [] This technique allows researchers to assess the potential impact of antibody development on the efficacy of d-cloprostenol treatment.

A: Research indicates that the administration of d-cloprostenol can lead to the development of anti-prostaglandin F2α antibodies in sheep. [] Although antibody levels were found to be low, their potential impact on fertility parameters, such as pregnancy rates, requires further investigation.

ANone: The provided research papers do not discuss potential interactions between d-cloprostenol and drug transporters. Further research in this area could provide valuable insights into the compound's pharmacokinetic profile and potential for drug interactions.

ANone: The research papers do not provide information on d-cloprostenol's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to investigate these interactions and their potential clinical relevance.

A: Research comparing the cost-effectiveness of using injectable progesterone versus intravaginal devices for estrus synchronization in dairy cows found that the injectable progesterone protocol was significantly less expensive (48% cost reduction) while maintaining similar synchronization efficiency. [] This highlights the potential for exploring cost-effective alternatives in reproductive management programs.

A: The research papers highlight the use of various tools and resources for efficient research, including ultrasonography for monitoring ovarian follicle dynamics, RIA and ELISA for quantifying hormone levels, and statistical software for data analysis. [, , , ] These tools and resources are crucial for advancing scientific knowledge in animal reproduction and developing effective reproductive management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。